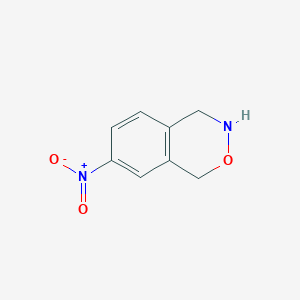

1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-

Description

Significance of the Benzoxazine (B1645224) Core Structure in Contemporary Organic Chemistry Research

The benzoxazine scaffold is a cornerstone in both materials science and medicinal chemistry. The most common and extensively studied isomer is 1,3-benzoxazine. researchgate.netnih.gov Its prominence stems largely from its role as a monomer in the production of polybenzoxazines, a class of high-performance thermosetting polymers. rsc.orgacs.org These polymers are noted for their exceptional properties, including high thermal stability, low flammability, near-zero shrinkage during polymerization, and excellent mechanical and dielectric properties. acs.org

The molecular versatility of benzoxazines is a key driver of research. acs.org The synthesis, typically achieved through a Mannich condensation of a phenol (B47542), a primary amine, and formaldehyde (B43269), allows for a wide variety of substituents to be incorporated into the structure. nih.gov This "molecular design flexibility" enables the tailoring of properties for specific applications, ranging from aerospace composites to microelectronics. nih.gov

Beyond polymer science, the benzoxazine core is a privileged structure in drug discovery. Derivatives have been investigated for a range of biological activities, though this area is less explored than their material applications. The inherent stability and synthetic accessibility of the benzoxazine ring system make it an attractive template for building complex, biologically active molecules.

Specificity of the 1H-2,3-Benzoxazine Isomeric Framework within Heterocyclic Chemistry

Benzoxazines can exist in several isomeric forms, depending on the relative positions of the oxygen and nitrogen atoms in the heterocyclic ring. The most prevalent isomers in the scientific literature are 1,3-benzoxazines and 1,4-benzoxazines. The subject of this article, 1H-2,3-Benzoxazine, is a less common isomer where the oxygen and nitrogen atoms are adjacent to each other, with the nitrogen bonded to the benzene (B151609) ring.

The structural distinction of the 2,3-isomer compared to the 1,3-isomer is significant. In 1,3-benzoxazines, the N-C-O linkage is characteristic, forming the basis for their well-known thermal ring-opening polymerization. rsc.org In contrast, the 1H-2,3-benzoxazine framework features a C-N-O linkage attached to the aromatic ring. This arrangement implies different electronic properties and chemical reactivity. The proximity of the heteroatoms could lead to unique conformational preferences and stability characteristics.

While specific experimental data for 1H-2,3-benzoxazine, 3,4-dihydro-7-nitro- is scarce, general principles of heterocyclic chemistry suggest that the stability and reactivity would be markedly different from its 1,3- and 1,4-counterparts. The synthesis of such a structure would likely require a different synthetic strategy than the standard Mannich reaction used for 1,3-benzoxazines. researchgate.net Research into related 1,2-oxazine systems (not fused to a benzene ring) indicates that the N-O bond can be a reactive site, susceptible to cleavage under certain conditions.

Theoretical and Experimental Considerations of Nitro Substitution at the 7-Position on Benzoxazine Systems

The introduction of a nitro (NO₂) group at the 7-position of the benzoxazine ring system has profound electronic effects on the molecule. The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects. libretexts.orgminia.edu.eg

Electronic Effects:

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bond framework. libretexts.org

Resonance Effect: The nitro group can delocalize the pi-electrons of the aromatic ring, creating resonance structures that place a positive charge on the ring itself. libretexts.org This deactivates the ring towards electrophilic aromatic substitution.

This strong electron-withdrawing character significantly alters the electron density distribution across the entire benzoxazine molecule. In related heterocyclic systems, such substitution has been shown to impact properties like acidity, reactivity, and intramolecular bonding. beilstein-journals.org For instance, a nitro substituent can increase the acidity of nearby protons and influence the strength of hydrogen bonds. beilstein-journals.org

Experimental Observations in Related Systems: While direct spectroscopic data for 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- is not readily available, studies on other nitro-substituted benzoxazines provide valuable insights. For example, in the characterization of various 3-(nitrophenyl)-3,4-dihydro-2H-benzo[e] nih.govresearchgate.netoxazines, the characteristic NMR signals for the oxazine (B8389632) ring protons (O-CH₂-N and Ar-CH₂-N) are clearly identifiable, though their precise chemical shifts are influenced by the electronic environment. researchgate.net The presence of the nitro group is also readily confirmed by infrared spectroscopy, which typically shows strong characteristic absorption bands for the symmetric and asymmetric stretching vibrations of the N-O bonds.

Computational studies on substituted benzoxazines have corroborated these electronic effects, showing that electron-withdrawing groups alter the electron density on the oxazine ring, which in turn can influence the activation energy and mechanism of processes like ring-opening polymerization in 1,3-isomers. techscience.comrsc.org For the 1H-2,3-isomer, the 7-nitro group would be expected to significantly lower the electron density on the fused benzene ring and modulate the reactivity of the N-O bond within the heterocyclic portion of the molecule.

Table 1: Spectroscopic Data for a Structurally Related Nitro-Substituted Benzoxazine Derivative

The following data is for 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo[e] nih.govresearchgate.netoxazine, provided as an illustrative example of typical spectroscopic values for a nitro-benzoxazine compound.

| Analysis Type | Observed Signals and Assignments |

| ¹H NMR | 5.71 ppm (O-CH₂-N)5.00 ppm (Ar-CH₂-N)~7.0 ppm (Aromatic protons) |

| FT-IR | Characteristic peaks indicating the formation of the oxazine ring. |

Data sourced from a study on highly purified benzoxazine monomers. researchgate.net

Structure

3D Structure

Properties

CAS No. |

21964-98-7 |

|---|---|

Molecular Formula |

C8H8N2O3 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

7-nitro-3,4-dihydro-1H-2,3-benzoxazine |

InChI |

InChI=1S/C8H8N2O3/c11-10(12)8-2-1-6-4-9-13-5-7(6)3-8/h1-3,9H,4-5H2 |

InChI Key |

ZOZABKCYUYXXRS-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(CON1)C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 1h 2,3 Benzoxazine, 3,4 Dihydro 7 Nitro

Ring-Opening Polymerization (ROP) Mechanisms and Kinetics

The polymerization of benzoxazine (B1645224) monomers proceeds through a thermally activated Ring-Opening Polymerization (ROP), which is typically cationic in nature. The presence of nitrogen and oxygen atoms in the oxazine (B8389632) ring facilitates the stabilization of cationic intermediates that form during the process. While much of the existing research focuses on the more common 1,3-benzoxazine isomers, the fundamental principles of ROP are applicable to the 2,3-benzoxazine structure.

The polymerization of benzoxazines can be initiated thermally or by using cationic initiators. Cationic initiators are effective in opening the benzoxazine ring at significantly lower temperatures (as low as -60°C) compared to traditional thermal polymerization, which often requires temperatures between 150-300°C.

The cationic ROP mechanism involves the protonation or coordination of a Lewis acid to the oxygen or nitrogen atom of the oxazine ring, leading to ring cleavage and the formation of an intermediate carbocation/iminium ion. This reactive species then undergoes electrophilic aromatic substitution, attacking the electron-rich positions (ortho or para to the phenolic group) of another benzoxazine monomer, propagating the polymer chain.

Research has identified distinct pathways for the initial stages of polymerization.

Type I Pathway: This pathway is favored in the early stages of the reaction and results in the formation of a phenoxy product.

Type II Pathway: This pathway becomes more prominent at later stages, where the initially formed phenoxy product can interconvert to the more stable phenolic structure.

The final polymer structure can thus contain a mix of phenolic and phenoxy linkages, depending on the reaction conditions.

The electronic properties of substituents on the benzoxazine ring system have a profound impact on the polymerization behavior. The subject compound, 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-, contains a nitro group (-NO₂), which is a strong electron-withdrawing group (EWG).

Studies have consistently shown that EWGs attached to the phenolic ring of the benzoxazine monomer promote the polymerization reaction. This is attributed to the ability of the EWG to weaken the C-O bond within the oxazine ring. The decreased electron density on the oxygen atom facilitates the heterolytic cleavage of this bond, thereby lowering the activation energy barrier for the ring-opening initiation step. Consequently, benzoxazines with electron-withdrawing substituents exhibit lower polymerization temperatures. Conversely, electron-donating groups (EDGs) tend to increase the electron density, strengthen the C-O bond, and thus inhibit the curing reaction, leading to higher polymerization temperatures.

| Substituent Type | General Position | Effect on Polymerization Temperature | Mechanism |

| Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CN, -SO₂) | On the phenolic ring | Decreases | Weakens the C-O bond in the oxazine ring, lowering the energy barrier for ring-opening. |

| Electron-Donating Group (EDG) (e.g., -CH₃, -OCH₃) | On the phenolic ring | Increases | Increases electron density on the oxygen atom, strengthening the C-O bond and inhibiting ring-opening. |

Although benzoxazine polymerization can be initiated thermally without catalysts, the process is known to be autocatalytic. The ring-opening of the benzoxazine monomer generates phenolic hydroxyl (-OH) groups in the resulting polymer structure. These newly formed phenolic groups are acidic and can act as proton donors, catalyzing the ring-opening of subsequent benzoxazine monomers. This autocatalytic effect leads to an acceleration of the polymerization rate as the reaction progresses.

Ring Strain and Conformational Analysis within the Dihydrobenzoxazine Structure

The dihydrobenzoxazine ring is a six-membered heterocyclic system that is not planar. Molecular modeling and conformational studies of the related 3,4-dihydro-2H-1,3-benzoxazines indicate that the oxazine ring adopts a distorted, non-planar conformation to minimize energy. The most stable conformations are generally found to be a semi-chair or half-chair form.

This distorted geometry introduces a degree of ring strain into the molecule. This inherent strain is a significant thermodynamic driving force for the ring-opening polymerization. By undergoing ROP, the strained six-membered ring is opened, forming a more stable, lower-energy linear polymer structure. The release of this ring strain contributes to the favorable enthalpy of polymerization.

Transformations Involving the Nitro Group and Benzene (B151609) Ring System

The nitro group and the associated benzene ring in 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- are key sites for chemical transformations that can be used to modify the monomer's properties or to create new functional derivatives.

The reduction of the aromatic nitro group to a primary amino group (-NH₂) is one of the most important transformations for this class of compounds. This conversion dramatically alters the electronic character of the substituent, changing it from a powerful electron-withdrawing, meta-directing group to a strong electron-donating, ortho-, para-directing group.

This transformation is valuable because the resulting aminobenzoxazine can serve as a monomer for polybenzoxazines with different properties or as an intermediate for further chemical modifications. A variety of reagents and methods can be employed to achieve this reduction selectively, often without affecting the benzoxazine ring structure.

| Reagent / System | Typical Conditions | Notes |

| Metals in Acid (e.g., Fe/HCl, Sn/HCl, Zn/HCl) | Acidic medium | A classic and widely used method for nitroarene reduction. |

| Catalytic Hydrogenation (e.g., H₂, Pd/C, PtO₂, Raney Ni) | Hydrogen atmosphere, various solvents | A clean and efficient method with high yields; catalyst choice can influence selectivity. |

| Hydrazine Glyoxylate with Zn or Mg powder | Room temperature | Reported to be a rapid and selective method for reducing nitro groups in the presence of other reducible functionalities. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | A common and mild reducing agent. |

| Tin(II) Chloride (SnCl₂) | Acidic solution | A stoichiometric reducing agent often used in laboratory-scale synthesis. |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Moiety

The substitution pattern on the benzene portion of 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- is dictated by the combined electronic effects of the fused oxazine ring and the nitro group.

Electrophilic Aromatic Substitution (SEAr)

The benzene ring in this molecule is subject to competing directing effects from its substituents. The fused dihydro-oxazine ring, containing both an ether-like oxygen and an amine-like nitrogen attached to the aromatic system, is an activating group that directs incoming electrophiles to the ortho and para positions. Conversely, the nitro group at the 7-position is a powerful deactivating group, directing electrophiles to the meta position. libretexts.orgmsu.edu

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Directing Effect of Oxazine Ring | Directing Effect of Nitro Group (-NO₂) | Predicted Outcome |

|---|---|---|---|

| 5 | Activating (ortho to N) | Directing (meta) | Major Product |

| 6 | Activating (para to O) | Deactivating (ortho) | Minor Product |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for derivatives of this compound under specific conditions. The reaction requires the presence of strong electron-withdrawing groups on the aromatic ring and a suitable leaving group, typically a halide. libretexts.orgyoutube.com The nitro group at position 7 strongly activates the ring for nucleophilic attack, particularly at the ortho and para positions relative to it (positions 6 and 8). youtube.comnih.gov

While 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- itself lacks a leaving group, a halogenated derivative (e.g., a 6-chloro or 8-chloro analog) would be highly susceptible to SNAr reactions. A nucleophile would readily displace the halide due to the stabilizing effect of the adjacent nitro group on the negatively charged Meisenheimer complex intermediate. libretexts.orgyoutube.com In some cases, the nitro group itself can be displaced by a potent nucleophile, although this is a less common pathway. acs.org

Reactions of the Oxazine Ring System

The dihydro-oxazine ring is the most reactive part of the molecule under various conditions, particularly thermal and acidic treatments, leading to ring-opening reactions.

The oxazine ring of benzoxazines can be readily opened via acid-catalyzed hydrolysis. nih.govmdpi.com Treating 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- with a strong acid, such as hydrochloric acid (HCl), is expected to cleave the C4-O bond, yielding a stable 2-(aminomethyl)phenolic derivative. nih.govresearchgate.net This process effectively reverses the final step of the Mannich-like condensation used to form the benzoxazine ring.

This hydrolytic ring-opening has significant synthetic utility. The resulting aminophenolic intermediates are stable compounds that can be isolated and used as versatile precursors for novel benzoxazine monomers. nih.govnih.gov By reacting the ring-opened intermediate with different aldehydes (other than the formaldehyde (B43269) used in the initial synthesis), a wide variety of 2-substituted benzoxazines with tailored properties can be prepared. researchgate.netnih.gov This strategy greatly expands the molecular design flexibility of benzoxazine chemistry. mdpi.com

Table 2: Application of Hydrolytic Ring-Opening in Precursor Synthesis

| Step | Reactants | Conditions | Product | Synthetic Utility |

|---|---|---|---|---|

| 1. Hydrolysis | 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- | Aqueous HCl, Reflux | Substituted 2-(hydroxymethyl)aniline | Isolation of a stable intermediate |

Beyond hydrolysis, the oxazine ring can undergo several other important transformations.

Ring-Opening Polymerization (ROP)

The most prominent reaction of benzoxazines is thermally initiated, cationic ring-opening polymerization (ROP), which converts the monomers into high-performance polybenzoxazine thermosets. daneshyari.comnih.gov The process is generally understood to begin with the protonation of the oxygen or nitrogen atom, which facilitates the opening of the oxazine ring to form a stabilized carbocation or iminium ion intermediate. doi.orgnih.gov This electrophilic species then attacks the electron-rich aromatic ring of another benzoxazine monomer, leading to chain propagation and the formation of a cross-linked polymer network. rsc.org

Research on substituted 1,3-benzoxazines has shown that the electronic nature of the substituents significantly influences the polymerization temperature. Electron-withdrawing groups, such as the nitro group, have been observed to lower the onset temperature of ring-opening polymerization. doi.org This suggests that 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- would likely polymerize at a lower temperature than its non-nitrated counterpart.

Rearrangement Reactions

While ring-opening polymerization is the dominant thermal reaction, other rearrangements can occur under specific conditions. For example, certain N-acyl benzoxazine isomers have been shown to undergo thermal rearrangement through a retro-Diels–Alder reaction involving the extrusion of formaldehyde, followed by an electrocyclization to form a different benzoxazine isomer. rsc.org Although not directly documented for the 7-nitro-2,3-dihydro isomer, this illustrates the potential for complex, thermally induced molecular rearrangements. Other classic organic rearrangements, such as the Baeyer-Villiger or Wolff rearrangements, are also known to transform cyclic structures but their application to this specific heterocyclic system is not established. wiley-vch.delibretexts.org

Theoretical and Computational Investigations of 1h 2,3 Benzoxazine, 3,4 Dihydro 7 Nitro

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the geometry and electronic nature of molecules. africaresearchconnects.com These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's structure and chemical behavior.

The dihydrobenzoxazine ring system is not planar. The saturated portion of the oxazine (B8389632) ring allows for different three-dimensional arrangements, or conformations, to minimize steric and electronic strain. For related 3,4-dihydro-2H-1,3-benzoxazine structures, two primary conformations are typically observed: a semi-chair (or half-chair) and a semi-boat form. researchgate.netmdpi.com

Theoretical calculations are employed to determine the most stable conformation of 3,4-dihydro-7-nitro-1H-2,3-benzoxazine. By optimizing the geometry of each possible conformer and calculating its total electronic energy, the global minimum on the potential energy surface can be identified. This lowest-energy structure represents the most populated and stable conformation of the molecule under given conditions. The relative energies of other conformers and the energy barriers for interconversion between them can also be calculated.

Table 1: Hypothetical Relative Energies of 3,4-dihydro-7-nitro-1H-2,3-benzoxazine Conformers

| Conformation | Computational Method | Relative Energy (kcal/mol) | Stability Ranking |

| Half-Chair | DFT (B3LYP/6-31G) | 0.00 | Most Stable |

| Semi-Boat | DFT (B3LYP/6-31G) | +2.5 | Less Stable |

| Twist-Boat | DFT (B3LYP/6-31G*) | +4.8 | Least Stable |

Note: This table is illustrative and based on typical findings for similar heterocyclic systems. Specific values for the target compound would require dedicated computational studies.

The distribution of electrons within a molecule is key to its reactivity. The electron-withdrawing nature of the nitro (NO₂) group significantly influences the electronic properties of the benzoxazine (B1645224) scaffold. Quantum chemical methods like Natural Bond Orbital (NBO) analysis and the generation of Molecular Electrostatic Potential (MEP) maps are used to visualize and quantify this distribution. africaresearchconnects.com

MEP maps illustrate the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 3,4-dihydro-7-nitro-1H-2,3-benzoxazine, the oxygen atoms of the nitro group and the oxygen and nitrogen atoms within the oxazine ring are expected to be electron-rich, making them potential sites for electrophilic attack or hydrogen bonding. africaresearchconnects.com Conversely, the aromatic ring, particularly the carbons ortho and para to the nitro group, will be electron-deficient. These analyses identify "reactivity hotspots," predicting how the molecule will interact with other reagents.

Table 2: Illustrative Calculated Atomic Charges

| Atom/Region | Method | Calculated Partial Charge (a.u.) | Predicted Reactivity |

| Oxygen (Nitro Group) | Mulliken Population Analysis | -0.45 | Nucleophilic / H-bond acceptor |

| Nitrogen (Oxazine Ring) | Mulliken Population Analysis | -0.30 | Nucleophilic / H-bond acceptor |

| Aromatic Ring Carbons | Mulliken Population Analysis | +0.10 to +0.25 | Electrophilic |

Note: This data is representative. Actual values are dependent on the specific computational method used.

Computational Modeling of Reaction Mechanisms and Pathways

The synthesis of benzoxazine derivatives often involves a key ring-closing reaction. ijstr.org Computational methods can map the entire reaction coordinate for such a step. This involves identifying the structure of the transition state—the highest energy point along the reaction pathway—and calculating its energy relative to the reactants. This energy difference is the activation energy or energy barrier.

A high energy barrier indicates a slow reaction, while a low barrier suggests a faster, more favorable process. researchgate.net By comparing the energy barriers for different potential pathways, computational chemists can predict the most likely mechanism for the formation of 3,4-dihydro-7-nitro-1H-2,3-benzoxazine and suggest optimal reaction conditions. researchgate.net

The Hammett equation is a classic tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. libretexts.org It relates the reaction rate constant (k) of a substituted compound to that of the unsubstituted parent compound (k₀) through the equation:

log(k/k₀) = ρσ

Here, σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent, and ρ (rho) is the reaction constant, which depends on the reaction type and conditions. researchgate.net

The nitro group (NO₂) is a strong electron-withdrawing group, and its substituent constant (σ_para) has a large positive value (e.g., +0.78). researchgate.net For a reaction that is sensitive to electronic effects, the Hammett equation can be used to predict how the 7-nitro substituent will affect the rate. For instance, in a reaction where a negative charge develops near the ring in the transition state, a positive ρ value would be observed, and the electron-withdrawing nitro group would significantly increase the reaction rate compared to the unsubstituted analogue. nih.gov

Table 3: Hammett Substituent Constants (σ_para) for Common Groups

| Substituent (Y) | σ_para Constant | Electronic Effect |

| -NO₂ | +0.78 | Strongly Electron-Withdrawing |

| -CN | +0.66 | Strongly Electron-Withdrawing |

| -Cl | +0.23 | Weakly Electron-Withdrawing |

| -H | 0.00 | Reference |

| -CH₃ | -0.17 | Weakly Electron-Donating |

| -OCH₃ | -0.27 | Moderately Electron-Donating |

Source: Data compiled from established physical organic chemistry literature. researchgate.net

Molecular Docking and Interaction Studies Focusing on Molecular Recognition Principles

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery and molecular biology for understanding the principles of molecular recognition. nih.gov

The process involves placing a computationally generated 3D structure of 3,4-dihydro-7-nitro-1H-2,3-benzoxazine into the binding site of a target protein. An algorithm then samples numerous possible conformations and orientations of the ligand within the site, and a scoring function estimates the binding affinity for each pose. nih.gov The result is a prediction of the most stable binding mode and a corresponding binding energy, often expressed in kcal/mol.

These studies reveal the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-receptor complex. nih.gov For 3,4-dihydro-7-nitro-1H-2,3-benzoxazine, the nitro group and the heteroatoms in the oxazine ring are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site, a key aspect of molecular recognition. ijpsjournal.com

Table 4: Illustrative Molecular Docking Results

| Target Protein | Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Example Kinase | 3,4-dihydro-7-nitro-1H-2,3-benzoxazine | -7.5 | ASP 145 | Hydrogen Bond (with N-H) |

| Example Kinase | 3,4-dihydro-7-nitro-1H-2,3-benzoxazine | LYS 88 | Hydrogen Bond (with NO₂) | |

| Example Kinase | 3,4-dihydro-7-nitro-1H-2,3-benzoxazine | PHE 132 | π-π Stacking (with Benzene (B151609) Ring) |

Note: This table is a hypothetical example to illustrate the type of data generated from a molecular docking study. The selection of a target protein and the results would depend on the specific biological activity being investigated.

Following a comprehensive search for scientific literature and spectral data, it has been determined that detailed experimental information for the specific chemical compound 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- is not available in the public domain. The conducted searches for its synthesis, characterization, and specific Nuclear Magnetic Resonance (NMR) or Vibrational Spectroscopy (FTIR/Raman) data did not yield results for this particular isomer.

The existing literature primarily focuses on the more common 1,3-benzoxazine and 1,4-benzoxazine isomers. While data is available for various other nitro-substituted benzoxazine derivatives, this information cannot be accurately extrapolated to the requested 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- structure without introducing scientific inaccuracies.

Due to the strict requirement to generate content focusing solely on "1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-" and to maintain scientific accuracy with detailed, specific research findings, the article as outlined in the prompt cannot be generated at this time. The creation of such an article would necessitate access to experimental data that does not appear to have been published or made publicly available.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 1h 2,3 Benzoxazine, 3,4 Dihydro 7 Nitro

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-. The molecular formula of this compound is C₈H₈N₂O₃, corresponding to a molecular weight of approximately 180.16 g/mol . In mass spectrometry, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion (M+) is measured, which directly confirms the molecular weight. rasayanjournal.co.inijstr.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This hyphenated technique is particularly useful for analyzing the purity of a sample and identifying any volatile impurities or byproducts from the synthesis. The sample is first vaporized and separated based on its boiling point and affinity for the chromatographic column before entering the mass spectrometer.

The mass spectrum provides not only the molecular ion peak but also a unique fragmentation pattern that acts as a "fingerprint" for the molecule. ijstr.org The fragmentation of the benzoxazine (B1645224) ring under electron impact ionization typically involves characteristic cleavages that help to confirm the core structure. Analysis of these fragments provides definitive structural evidence and distinguishes it from other isomers.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-

| m/z Value | Proposed Fragment Ion | Structural Interpretation |

|---|---|---|

| 180 | [C₈H₈N₂O₃]⁺ | Molecular Ion (M⁺) |

| 150 | [M - NO]⁺ | Loss of nitric oxide |

| 134 | [M - NO₂]⁺ | Loss of nitro group |

| 122 | [C₇H₈NO]⁺ | Cleavage of the oxazine (B8389632) ring |

Chromatographic Methods for Isolation, Purity Determination, and Mixture Analysis

Chromatographic techniques are indispensable for the isolation, purification, and analysis of 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- and related compounds. rasayanjournal.co.inresearchgate.net These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and effective method used to monitor the progress of chemical reactions during the synthesis of 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-. researchgate.net By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system (such as a mixture of hexane (B92381) and ethyl acetate), chemists can qualitatively track the consumption of starting materials and the formation of the desired product. researchgate.net The separated spots are visualized, often under UV light, and their retention factor (Rf) values are compared to those of the starting materials and a pure product standard. This allows for a quick assessment of reaction completion and the presence of byproducts, guiding the purification process. researchgate.net

High Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

High Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative determination of the purity of 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-. researchgate.net It offers high resolution and sensitivity for separating the target compound from impurities. A typical HPLC method would involve a reverse-phase column where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, such as methanol (B129727) and water. researchgate.net

The sample is injected into the HPLC system, and its components are separated as they pass through the column. A detector, commonly a UV-Vis detector set at a wavelength where the compound exhibits strong absorbance, measures the concentration of the compound as it elutes. researchgate.net The purity is determined by integrating the area of the peak corresponding to the benzoxazine derivative and comparing it to the total area of all peaks in the chromatogram. The method can be validated for accuracy, precision, linearity, and sensitivity (Limit of Detection and Limit of Quantitation). researchgate.net

Table 2: Typical HPLC Parameters for Purity Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Methanol/Water or Acetonitrile/Water |

| Flow Rate | 1.0 mL/minute |

| Detection | UV at 230 nm |

| Injection Volume | 10-20 µL |

| Concentration Range | 1.0 to 150 µg/mL |

Gel Permeation Chromatography (GPC) for Polymerization and Molecular Weight Distribution

While HPLC is used for the monomer, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing the polymers derived from 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-. Benzoxazine monomers undergo thermal ring-opening polymerization to form polybenzoxazine resins. researchgate.net GPC is used to determine the molecular weight distribution of these polymers.

In GPC, the polymer solution is passed through a column packed with porous gel. Larger polymer chains are excluded from the pores and elute faster, while smaller chains penetrate the pores to varying extents and elute later. This separation by hydrodynamic volume allows for the determination of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net These values are crucial as they directly influence the mechanical and thermal properties of the final thermoset material.

Elemental Analysis (CHNS) for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. For 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro-, which has the molecular formula C₈H₈N₂O₃, elemental analysis provides experimental verification of its elemental composition. rasayanjournal.co.inresearchgate.net

A small, precisely weighed amount of the purified compound is combusted in a controlled environment, and the resulting gaseous products (CO₂, H₂O, N₂) are quantitatively measured. The experimental percentages of C, H, and N are then compared with the theoretical values calculated from the molecular formula. rasayanjournal.co.in A close agreement between the experimental and calculated values, typically within ±0.4%, provides strong evidence for the compound's purity and confirms its empirical formula. rasayanjournal.co.inresearchgate.net

Table 3: Elemental Analysis Data for 1H-2,3-Benzoxazine, 3,4-dihydro-7-nitro- (C₈H₈N₂O₃)

| Element | Theoretical (%) | Experimental (%) (Hypothetical) |

|---|---|---|

| Carbon (C) | 53.33 | 53.25 |

| Hydrogen (H) | 4.48 | 4.41 |

| Nitrogen (N) | 15.55 | 15.49 |

Emerging Research Frontiers and Methodological Advancements in 1h 2,3 Benzoxazine Chemistry

Development of Novel Catalytic Systems for Enhanced Synthesis and Selectivity

The synthesis of benzoxazines and their subsequent ring-opening polymerization (ROP) are central to their application. A significant research thrust is the development of catalysts to control these processes, typically by lowering the high temperatures (160–250 °C) required for ROP. acs.org Lowering the curing temperature enhances energy efficiency and expands the range of potential applications.

Novel catalytic strategies include:

Latent Catalysts: These systems remain dormant at room temperature but become active upon heating. acs.org This provides a stable, one-pot formulation with a long shelf life. For instance, specially designed ionic and neutral benzoxazine (B1645224) monomer pairs can act as latent catalysts, where the detachment of a chloroalkane group upon heating initiates the polymerization at a significantly reduced temperature. acs.org Thioamides derived from renewable sources have also been developed as latent catalysts, which can generate thiols in situ to promote the ROP. acs.org

Lewis Acids: Compounds like tris(pentafluorophenyl)borane (B72294) have proven to be potent catalysts for the ROP of 1,3-benzoxazines, drastically reducing curing temperatures. mdpi.comdntb.gov.ua These catalysts operate by forming a complex with the benzoxazine, facilitating the opening of the oxazine (B8389632) ring. mdpi.com

Incorporated Catalytic Moieties: A sophisticated approach involves designing monomers with built-in catalytic functionalities. Phenolic hydroxyl groups within the monomer structure are known to accelerate polymerization. researchgate.net This "self-catalysis" avoids the need for external additives.

| Catalyst Type | Example(s) | Mechanism of Action | Key Advantage |

| Latent Catalysts | Ionic/Non-ionic monomer pairs, Thioamides | In-situ generation of an active catalytic species upon heating. acs.orgacs.org | Long shelf-life, one-pot formulations. acs.org |

| Lewis Acids | Tris(pentafluorophenyl)borane | Formation of a complex with the oxazine ring, promoting cationic ring-opening. mdpi.com | Rapid and significant reduction in polymerization temperature. mdpi.comdntb.gov.ua |

| Built-in Catalysts | Monomers with phenolic -OH groups | Intramolecular hydrogen bonding and proton donation facilitates ring-opening. researchgate.net | No external catalyst needed, ensuring homogeneity. researchgate.net |

Green Chemistry Approaches and Sustainable Synthesis of Benzoxazine Compounds

The principles of green chemistry are increasingly influencing the synthesis of benzoxazine compounds, aiming to reduce environmental impact and utilize renewable resources. Key advancements in this area focus on both the starting materials and the reaction conditions.

Bio-based Feedstocks: There is a significant move away from petroleum-based phenols and amines. Researchers are successfully synthesizing benzoxazines from a wide array of renewable resources, including cardanol (B1251761) (from cashew nutshell liquid), eugenol (B1671780) (from clove oil), vanillin, gallic acid, and sesamol. researchgate.netacs.orgpsgitech.ac.in Furfurylamine (B118560), derived from agricultural waste, is a commonly used bio-based amine. acs.orgacs.org The goal is to create "truly bio-based" benzoxazines where the phenol (B47542), amine, and aldehyde components are all from renewable sources. rsc.org

Greener Solvents and Solventless Methods: Traditional syntheses often use solvents like toluene (B28343) or 1,4-dioxane. Green alternatives such as ethanol (B145695) and ethyl acetate (B1210297) have been successfully employed. acs.org Furthermore, solventless, or "neat," synthesis methods are being developed, which involve heating a mixture of the reactants without any solvent, thereby reducing waste and simplifying purification. ikm.org.my Microwave-assisted organic synthesis (MAOS) is another green technique that can dramatically reduce reaction times and energy consumption. researchgate.net

| Green Chemistry Principle | Application in Benzoxazine Synthesis | Example(s) |

| Use of Renewable Feedstocks | Synthesizing monomers from plant-derived phenols and amines. researchgate.net | Cardanol, Sesamol, Vanillin, Furfurylamine. acs.orgacs.orgrsc.org |

| Safer Solvents & Auxiliaries | Replacing traditional solvents with less hazardous alternatives. acs.org | Use of ethanol or ethyl acetate instead of toluene. acs.org |

| Design for Energy Efficiency | Employing solventless conditions or microwave irradiation to reduce energy input. ikm.org.myresearchgate.net | Heating neat reactant mixtures; Microwave-assisted synthesis. researchgate.net |

Strategies for Stereoselective Synthesis of Chiral Benzoxazine Derivatives

The synthesis of enantiomerically pure chiral benzoxazines is of great interest, particularly for pharmaceutical applications, as exemplified by the precursor to the antimicrobial agent Levofloxacin. nih.gov Several strategies have been developed to control the stereochemistry of the benzoxazine core.

Chemoenzymatic Synthesis: This approach utilizes enzymes to achieve high stereoselectivity. For example, alcohol dehydrogenases have been used for the selective bioreduction of prochiral ketone precursors to yield enantiopure (S)- or (R)-alcohols, which are then cyclized to form the chiral benzoxazine. nih.govacs.org Lipases can also be used for the kinetic resolution of racemic alcohol precursors through selective acetylation. nih.gov

Asymmetric Catalysis: Transition metal catalysts with chiral ligands are powerful tools for stereoselective synthesis. Iridium-catalyzed asymmetric intramolecular allylation has been used for the kinetic resolution of racemic benzoxazinones, providing access to both chiral benzoxazinones and 4H-3,1-benzoxazines with high enantiomeric excess. acs.org Similarly, iridium-catalyzed enantioselective hydrogenation of benzoxazinone (B8607429) precursors has been reported. nih.gov

Chiral Pool Synthesis: This method involves starting with an already chiral molecule. For instance, nonracemic 1,4-benzoxazines have been synthesized from activated aziridines (derived from chiral amino acids) in a process involving a Lewis acid-catalyzed ring-opening followed by a copper(I)-catalyzed intramolecular cyclization. nih.gov

Advanced In-Situ Characterization Techniques for Reaction Intermediate Observation

Understanding the mechanism of benzoxazine formation is crucial for optimizing reaction conditions and minimizing side products. The transient nature of reaction intermediates makes their direct observation challenging. Advanced analytical techniques are now being employed to provide unprecedented insight into these mechanisms.

One powerful method is the coupling of positive mode electrospray ionization mass spectrometry (ESI(+)-MS) with infrared multiple photon dissociation (IRMPD) spectroscopy. acs.orgnih.gov This technique allows for the capture and structural characterization of fleeting ionic intermediates directly from the reaction mixture. Using this approach, researchers have been able to directly observe key iminium intermediates in the Mannich-type condensation reaction that forms the benzoxazine ring, providing unambiguous evidence for the reaction pathway. acs.orgresearchgate.net In-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are also valuable for monitoring the progress of both monomer formation and the subsequent polymerization in real-time. researchgate.nethgxx.org

Future Directions in Computational Design and Prediction of Novel Benzoxazine Structures

Computational chemistry is becoming an indispensable tool in the design and prediction of novel benzoxazine structures with tailored properties. Density Functional Theory (DFT) calculations are used to investigate reaction mechanisms, predict the stability of different isomers, and analyze the nature of intermolecular interactions that govern the properties of the resulting materials. researchgate.net

For instance, DFT has been used to study the π-π stacking and hydrogen bonding interactions in the crystal structures of new benzoxazine derivatives. researchgate.net Molecular modeling and docking studies are employed to rationally design benzoxazine-based molecules for specific biological targets, such as HIV-1 integrase inhibitors. nih.gov By predicting how a designed molecule will interact with a target protein, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources. This predictive power will accelerate the discovery of new benzoxazines for high-performance materials, electronics, and therapeutics. mdpi.comssrn.com

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 1H-2,3-benzoxazine derivatives to ensure high yield and purity?

- Methodological Answer : The synthesis of benzoxazine derivatives typically involves multi-step reactions, including cyclization and nitro-group functionalization. Key parameters include:

- Temperature control : Reactions often require precise temperature ranges (e.g., 80–120°C) to avoid side reactions like premature polymerization .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nitro-group stability and reaction homogeneity .

- Catalyst optimization : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) improve cyclization efficiency .

- Purification : Column chromatography or recrystallization is critical for removing unreacted intermediates .

Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structural integrity of 1H-2,3-benzoxazine derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Verify aromatic proton environments (δ 6.5–8.0 ppm) and the presence of the oxazine ring (δ 4.0–5.5 ppm for CH₂ groups adjacent to oxygen). Nitro groups cause deshielding in adjacent protons .

- FT-IR : Confirm C–O–C stretching (~1,250 cm⁻¹) and nitro-group vibrations (~1,520 cm⁻¹ and ~1,350 cm⁻¹) .

Q. What safety protocols are essential when handling 7-nitro-substituted benzoxazines?

- Methodological Answer :

- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to potential mutagenicity of nitro groups .

- Storage : Store in airtight containers away from reducing agents to prevent explosive decomposition .

Advanced Research Questions

Q. How do hydrogen-bonding networks in polybenzoxazines influence their thermal stability?

- Methodological Answer :

- Experimental approach : Use differential scanning calorimetry (DSC) and dynamic mechanical analysis (DMA) to measure glass transition temperatures (Tg). For example, methylol-functionalized benzoxazines exhibit Tg increases of ~30°C due to intermolecular hydrogen bonds .

- Computational modeling : Monte Carlo simulations predict hydrogen-bond density and correlate with experimental Tg values .

Q. What strategies resolve contradictions in reported thermal degradation temperatures for nitro-functionalized benzoxazines?

- Methodological Answer :

- Data normalization : Compare degradation onset temperatures (TGA) under identical heating rates (e.g., 10°C/min) and atmospheres (N₂ vs. air) .

- Sample purity : Discrepancies often arise from residual solvents or unreacted monomers. Use elemental analysis or HPLC to validate purity .

Q. How can computational methods predict the reactivity of 7-nitro-1H-2,3-benzoxazine in polymerization?

- Methodological Answer :

- DFT calculations : Model electron density at the oxazine ring’s oxygen atom to predict ring-opening polymerization kinetics .

- Molecular dynamics (MD) : Simulate crosslinking behavior under thermal stress to optimize curing conditions .

Q. What experimental designs evaluate the compatibility of 7-nitro-benzoxazine with carbon fiber composites?

- Methodological Answer :

- Interfacial adhesion tests : Use single-fiber fragmentation tests to measure interfacial shear strength (IFSS) .

- Thermal cycling : Subject composites to 100–200°C cycles and assess delamination via SEM .

Key Research Gaps

- Mechanistic studies : Limited data on nitro-group electronic effects during polymerization.

- Bio-compatibility : No studies on enzymatic degradation pathways for nitro-benzoxazines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.